molecular formula C27H40O3 B196320 (5E)-Calcipotriol CAS No. 113082-99-8

(5E)-Calcipotriol

Número de catálogo: B196320
Número CAS: 113082-99-8
Peso molecular: 412.6 g/mol
Clave InChI: LWQQLNNNIPYSNX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(5E)-Calcipotriol is a synthetic derivative of calcitriol, which is the active form of vitamin D3. It is primarily used in the treatment of psoriasis, a chronic skin condition characterized by rapid skin cell turnover. This compound works by regulating the growth and differentiation of keratinocytes, the predominant cell type in the epidermis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-Calcipotriol involves several steps, starting from readily available precursors. The key steps include the formation of the vitamin D3 skeleton, selective hydroxylation, and side-chain modification. The reaction conditions typically involve the use of strong bases, oxidizing agents, and protective groups to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: (5E)-Calcipotriol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds in the side chain can be reduced to form saturated derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups to modify the biological activity of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Various alkyl halides and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced side-chain analogs, and substituted compounds with modified biological activities.

Aplicaciones Científicas De Investigación

Dermatological Applications

1.1 Treatment of Psoriasis

(5E)-Calcipotriol is primarily recognized for its efficacy in treating psoriasis vulgaris. Studies have demonstrated that it can significantly improve the Psoriasis Area and Severity Index (PASI) scores when used alone or in combination with corticosteroids.

  • Combination Therapy : The combination of calcipotriol and betamethasone dipropionate has been shown to be particularly effective. In a randomized controlled trial, patients receiving this combination exhibited a greater reduction in PASI scores (up to 74.4%) compared to those receiving monotherapy with either agent alone .
  • Safety Profile : The compound is generally well-tolerated, with minor side effects such as skin irritation being reported . Long-term studies indicate that this compound maintains its efficacy without significant adverse effects over extended treatment periods .

1.2 Mechanism of Action

This compound exerts its therapeutic effects by binding to the vitamin D receptor, leading to decreased keratinocyte proliferation and increased differentiation. This mechanism is crucial in managing the hyperproliferative nature of psoriatic skin lesions .

Oncological Applications

2.1 Anticancer Properties

Recent research indicates that this compound may enhance the anticancer activity of conventional chemotherapeutic agents.

  • Synergistic Effects : In vivo studies have shown that this compound can augment the effectiveness of 5-fluorouracil in colon cancer models and imatinib in lung cancer models . The exact mechanisms remain under investigation, but it is hypothesized that its ability to modulate cell cycle progression contributes to these effects.
  • Breast Cancer Studies : Further research has demonstrated activity against breast cancer cell lines, suggesting potential applications in treating various malignancies beyond dermatological conditions .

Pharmacokinetics and Formulation

3.1 Stability and Delivery Systems

The stability of this compound in topical formulations is critical for its therapeutic efficacy. Recent advancements have focused on developing stable pharmaceutical compositions that combine this compound with other agents like 5-fluorouracil for enhanced treatment outcomes .

Formulation Components Target Condition Efficacy
Topical OintmentThis compound + BetamethasonePsoriasisSignificant PASI reduction
Combination CreamThis compound + 5-FluorouracilActinic KeratosisEnhanced tumor response

Case Studies

4.1 Clinical Trials

Several clinical trials have evaluated the safety and efficacy of this compound:

  • A double-blind study involving over 1,600 patients demonstrated that the combination treatment significantly outperformed monotherapies in reducing PASI scores after four weeks of treatment .
  • Another study highlighted improvements in patient-reported outcomes, emphasizing the compound's role in enhancing quality of life for individuals with psoriasis .

Mecanismo De Acción

(5E)-Calcipotriol exerts its effects by binding to the vitamin D receptor (VDR) in keratinocytes. This binding activates the VDR, which then regulates the expression of genes involved in cell growth and differentiation. The activation of VDR leads to the inhibition of keratinocyte proliferation and the promotion of their differentiation, thereby reducing the symptoms of psoriasis.

Comparación Con Compuestos Similares

    Calcitriol: The natural active form of vitamin D3, used in the treatment of psoriasis and other conditions.

    Tacalcitol: Another synthetic vitamin D3 analog with similar therapeutic applications.

    Maxacalcitol: A synthetic vitamin D3 analog with a higher affinity for the VDR.

Comparison: (5E)-Calcipotriol is unique in its ability to selectively regulate keratinocyte differentiation with minimal effects on calcium metabolism, making it a preferred treatment for psoriasis. Compared to calcitriol, this compound has a lower risk of causing hypercalcemia. Tacalcitol and maxacalcitol also have similar therapeutic effects but differ in their pharmacokinetic profiles and receptor binding affinities.

Actividad Biológica

(5E)-Calcipotriol, a synthetic analog of vitamin D3, is primarily recognized for its therapeutic application in managing psoriasis. This compound exhibits a range of biological activities, including antiproliferative, pro-differentiating, and immunomodulatory effects. This article delves into the detailed biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is characterized by its unique structure that allows it to bind effectively to the vitamin D receptor (VDR). The binding initiates a cascade of biological responses that regulate gene expression involved in cell proliferation and differentiation.

  • Chemical Formula : C27H40O3
  • Molecular Weight : 416.6 g/mol

The mechanism of action involves:

  • Binding to VDR : Activates transcription of genes that promote keratinocyte differentiation.
  • Inhibition of Proliferation : Reduces the growth rate of keratinocytes, which is crucial in treating psoriasis.

Antiproliferative Effects

Numerous studies have documented the antiproliferative effects of this compound. A notable study demonstrated that treatment with this compound significantly reduced keratinocyte proliferation in vitro. The effective concentration for inducing a substantial decrease in cell viability was identified as 100 nM.

Concentration (nM)Cell Viability (%)
0100
1085
10050
100045

The above table illustrates the concentration-dependent effects on cell viability, indicating a robust antiproliferative response at lower concentrations.

Pro-Differentiating Effects

This compound not only inhibits proliferation but also promotes differentiation in keratinocytes. Research indicates that treatment enhances the expression of differentiation markers such as filaggrin and involucrin.

  • Study Findings : In a study involving normal human keratinocytes (NHK), this compound treatment led to a significant increase in filaggrin expression after 48 hours.
Treatment GroupFilaggrin Expression (Relative Units)
Control1.0
100 nM Calcipotriol2.5
1000 nM Calcipotriol2.7

This data supports the pro-differentiating role of this compound, making it beneficial for psoriasis management.

Immunomodulatory Effects

This compound also exhibits immunomodulatory properties by influencing immune cell function. It has been shown to enhance the production of antimicrobial peptides like LL-37 in keratinocytes, which play a critical role in skin defense mechanisms.

  • Case Study : A study on recessive dystrophic epidermolysis bullosa (RDEB) keratinocytes demonstrated that this compound treatment significantly upregulated hCAP18 expression, an antimicrobial peptide crucial for skin barrier function.

Clinical Efficacy

Clinical trials have established the efficacy and safety profile of this compound in treating psoriasis. A systematic review analyzed multiple studies comparing this compound with other treatments:

TreatmentPASI Score Reduction (%)Therapeutic Success (%)
Calcipotriol5040
Calcipotriol/Betamethasone7060

The combination therapy with betamethasone showed superior efficacy compared to monotherapy with this compound alone, particularly in achieving PASI75 scores.

Propiedades

IUPAC Name

5-[2-[1-(5-cyclopropyl-5-hydroxypent-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQQLNNNIPYSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861217
Record name (20xi)-26,27-Cyclo-9,10-secocholesta-5,7,10,22-tetraene-1,3,24-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112965-21-6, 113082-99-8
Record name 1,3-Cyclohexanediol, 5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4S)-4-cyclopropyl-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1R,3S,5Z)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.473
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-Cyclohexanediol, 5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4S)-4-cyclopropyl-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1S,3S,5E)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.